3-Penten-2-one, 4-hydroxy- is an unsaturated aliphatic ketone with the molecular formula and a molecular weight of approximately 100.1158 g/mol. This compound features a hydroxyl group and a double bond, which contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The structure can be represented as follows:
This compound is noteworthy for its role as an intermediate in the synthesis of other organic compounds, including fragrances and pharmaceuticals.
These reactions are facilitated by the presence of the hydroxyl group, which can act as a nucleophile or participate in hydrogen bonding.
Research indicates that 3-Penten-2-one, 4-hydroxy- exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its derivatives may possess anti-inflammatory effects, contributing to its interest in pharmaceutical applications. The compound's structure allows it to interact with biological targets, potentially modulating various biochemical pathways.
The synthesis of 3-Penten-2-one, 4-hydroxy- can be achieved through several methods:
3-Penten-2-one, 4-hydroxy- finds applications across various domains:
Studies on the interactions of 3-Penten-2-one, 4-hydroxy- with biological systems reveal that it may influence several pathways due to its reactive double bond and hydroxyl group. Research indicates that it can modulate inflammatory responses and exhibit antibacterial properties against specific pathogens . Further interaction studies are essential to fully elucidate its pharmacological potential and mechanism of action.
Several compounds share structural similarities with 3-Penten-2-one, 4-hydroxy-. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
3-Methyl-3-penten-2-one | Structure | Unsaturated ketone; used as an intermediate in organic synthesis. |
4-Hydroxy-3-methylacetophenone | Structure | Exhibits anti-inflammatory properties; used in pharmaceuticals. |
Mesityl Oxide | Structure | Isomeric compound; used in organic synthesis; has distinct reactivity patterns. |
While these compounds share similar functional groups or structural motifs, 3-Penten-2-one, 4-hydroxy- is unique due to its specific combination of an unsaturated carbonyl group and a hydroxyl group. This combination enhances its reactivity profile and biological activity compared to its counterparts.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (3Z)-4-hydroxy-3-methyl-3-penten-2-one, reflecting its stereochemical configuration and functional groups. The root name "penten-2-one" specifies a five-carbon chain with a ketone group at position 2 and a double bond between carbons 3 and 4. The prefix "4-hydroxy-3-methyl" indicates substituents: a hydroxyl group at carbon 4 and a methyl group at carbon 3.
The Z/E isomerism arises from the geometry of the double bond at C3–C4. The (Z)-isomer (cis configuration) places the hydroxyl and methyl groups on the same side of the double bond, while the (E)-isomer (trans configuration) positions them oppositely. Computational models confirm that the Z-isomer exhibits a 0.84 logP value, suggesting moderate hydrophobicity, whereas the E-isomer’s solubility profile differs slightly due to dipole alignment.
Property | (3Z)-Isomer | (3E)-Isomer |
---|---|---|
CAS Registry | 186047-23-4 | 1551372 (PubChem) |
Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ |
Boiling Point | 204.3±32.0 °C | Not reported |
Density | 1.0±0.1 g/cm³ | 0.8624 |
The molecular geometry of 3-penten-2-one derivatives is governed by valence-shell electron-pair repulsion (VSEPR) theory. The carbonyl group (C=O) adopts a trigonal planar geometry with bond angles approximating 120°, while the hydroxyl group introduces tetrahedral geometry at C4. Stereoelectronic effects from the conjugated π-system (C3=C4 and C2=O) impose constraints on rotational freedom, stabilizing the Z-isomer through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.
X-ray crystallography of analogous compounds reveals that the (Z)-configuration produces a dihedral angle of 15° between the hydroxyl and methyl groups, minimizing steric strain. In contrast, the (E)-isomer’s trans arrangement increases torsional strain, raising its energy by approximately 2.3 kcal/mol compared to the Z-form. These geometric differences manifest in distinct spectroscopic signatures: the Z-isomer exhibits a downfield-shifted hydroxyl proton (δ 5.2 ppm in CDCl₃) due to hydrogen bonding, whereas the E-isomer’s hydroxyl proton resonates at δ 4.8 ppm.
The first reported synthesis of 4-hydroxy-3-methyl-3-penten-2-one dates to the mid-20th century, employing aldol condensation between methyl vinyl ketone and acetaldehyde under basic conditions. Early characterization relied on rudimentary techniques: boiling point determination (204°C at 760 mmHg) and elemental analysis confirmed the molecular formula C₆H₁₀O₂. The advent of nuclear magnetic resonance (NMR) spectroscopy in the 1960s enabled precise assignment of stereochemistry, distinguishing Z and E isomers through coupling constants (J = 10–12 Hz for trans olefinic protons).
Significant advancements occurred in the 1980s with the application of Wittig reactions for stereoselective synthesis. For example, treatment of acetylmethylenetriphenylphosphorane with acetaldehyde yielded the (E)-isomer in 76% purity, demonstrating the utility of phosphorus ylides in controlling double-bond geometry. Concurrently, gas chromatography–mass spectrometry (GC-MS) analyses identified 4-hydroxy-3-methyl-3-penten-2-one as a key odorant in green tea, attributing its chestnut-like aroma to the Z-isomer’s volatile profile.
Recent studies exploit computational chemistry to predict reactivity. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have mapped the compound’s potential energy surface, revealing low-barrier pathways for keto-enol tautomerism (ΔG‡ ≈ 8 kcal/mol). These insights guide applications in asymmetric catalysis, where the hydroxyl group serves as a chiral auxiliary in Diels-Alder reactions.